molecular formula C13H16FN B011202 4-Fluorodeprenyl CAS No. 103596-43-6

4-Fluorodeprenyl

Cat. No.: B011202
CAS No.: 103596-43-6
M. Wt: 205.27 g/mol
InChI Key: MUDUXRHPVDVWHU-UHFFFAOYSA-N
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Description

. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR 141716A involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of SR 141716A follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

SR 141716A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

SR 141716A has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in studies involving cannabinoid receptors.

    Biology: The compound is employed to investigate the role of cannabinoid receptors in various biological processes.

    Medicine: SR 141716A has been studied for its potential therapeutic effects in conditions such as obesity, metabolic disorders, and addiction.

    Industry: It is used in the development of new drugs targeting cannabinoid receptors.

Mechanism of Action

SR 141716A exerts its effects by selectively antagonizing the cannabinoid CB1 receptor. This receptor is involved in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB1 receptor, SR 141716A can modulate these processes, leading to effects such as reduced food intake and altered pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SR 141716A

SR 141716A is unique due to its high selectivity and potency for the CB1 receptor. Unlike some other compounds, it does not exhibit significant activity at the CB2 receptor, making it a valuable tool for studying CB1-specific effects .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-4-9-15(3)11(2)10-12-5-7-13(14)8-6-12/h1,5-8,11H,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDUXRHPVDVWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N(C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874435
Record name 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103596-43-6
Record name 4-Fluorodeprenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103596436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-N,alpha-dimethyl-N-2-propynyl-benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4F-Deprenyl
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV4SHR2L8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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